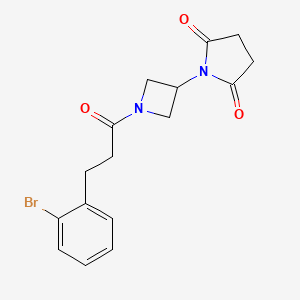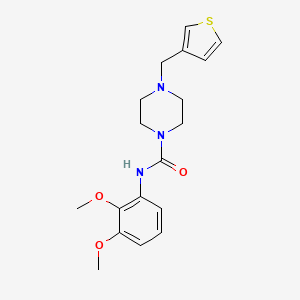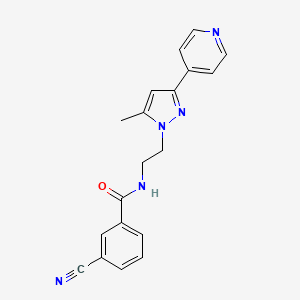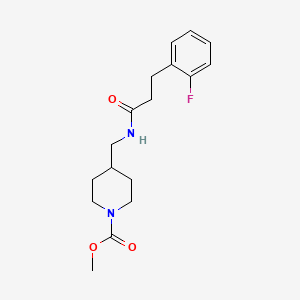![molecular formula C23H15FN4O3 B2913807 8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-40-1](/img/structure/B2913807.png)
8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, also known as FPQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. FPQ belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities. In recent years, FPQ has been studied extensively for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Photophysical Studies
Research has shown that quinoline derivatives exhibit unique photophysical behaviors, which are influenced by their structural components. For instance, synthesized quinoline derivatives with benzimidazole and benzothiazole moieties have been studied for their photophysical properties in different solvent polarities. These studies reveal that the emission properties of these compounds depend significantly on the solvent's polarity, exhibiting dual emissions and large Stokes shift patterns, highlighting their potential as fluorescent probes or in the development of new optical materials (Padalkar & Sekar, 2014).
Antibacterial and Anticancer Applications
Quinoline derivatives are also investigated for their potential in treating bacterial infections and cancer. For example, novel quinoline–pyrazole analogs have been designed, showing significant antitubercular and antibacterial activity against various pathogenic strains. These compounds offer a promising direction for developing new treatments against bacterial resistance (Nayak, Ramprasad, & Dalimba, 2016). Additionally, research into novel ofloxacin derivatives has highlighted the antimycobacterial activities of certain quinoline derivatives, potentially offering new avenues for treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Development of New Fluorophores and Sensors
The synthesis of quinoline-benzimidazole conjugates has resulted in novel fluorochromes with desirable fluorescent performance both in solution and solid states. These compounds exhibit high sensitivity and selectivity toward specific analytes like picric acid, suggesting their utility as functional sensors for environmental monitoring or security applications (Jiang, Luo, Pang, Wang, Wu, & Wang, 2019).
Propiedades
IUPAC Name |
8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-31-18-7-2-4-14(10-18)22-20-13-25-21-9-8-15(24)11-19(21)23(20)27(26-22)16-5-3-6-17(12-16)28(29)30/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTXYTRVVFDNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)

![2-(5-chloro-2-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913727.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2913729.png)
![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2913733.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2913736.png)
![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)






